3,5-Bis(2-methoxyphenyl)-1,2-oxazole
Description
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3,5-bis(2-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3/c1-19-15-9-5-3-7-12(15)14-11-17(21-18-14)13-8-4-6-10-16(13)20-2/h3-11H,1-2H3 |
InChI Key |
IMJPGRDKBJFVSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The [3+2] cycloaddition between nitrile oxides and alkynes represents a cornerstone in isoxazole synthesis. Nitrile oxides, generated in situ from hydroxamic acid chlorides, react with alkynes to form 3,5-disubstituted isoxazoles. For 3,5-bis(2-methoxyphenyl)-1,2-oxazole, the nitrile oxide precursor is derived from 2-methoxybenzaldehyde oxime. Chlorination of the oxime with Cl₂ gas yields the hydroxamic acid chloride, which undergoes dehydrohalogenation to form the nitrile oxide. Reaction with 1,2-di(2-methoxyphenyl)acetylene under thermal or microwave conditions facilitates the cycloaddition.
Research Findings
-
Catalyst-Free : The reaction proceeds without metal catalysts, leveraging the inherent dipole of nitrile oxides.
-
Regioselectivity : The symmetric alkyne ensures exclusive formation of the 3,5-regioisomer, avoiding positional isomers.
Nucleophilic Ring-Opening and Cyclization of Oxazolones
Adapted Methodology from ACS Studies
Building on the work of Shah et al., 4-bis(methylthio)methylene-2-phenyloxazol-5-one serves as a template for introducing 2-methoxyphenyl groups. Nucleophilic attack by 2-methoxyphenylmagnesium bromide at the C4 position of the oxazolone generates an acyclic intermediate. Subsequent 5-endo cyclization in the presence of Ag₂CO₃ yields the target compound.
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Nucleophile | 2-MeO-C₆H₄-MgBr | 82 |
| Cyclization Agent | Ag₂CO₃, CH₃CN, 60°C | 78 |
| Reaction Time | 6 h | — |
This method benefits from high regiocontrol but requires stoichiometric silver reagents, increasing cost.
Microwave-Assisted Synthesis via TosMIC Cyclization
Green Chemistry Approach
The van Leusen reaction, adapted for isoxazoles, employs TosMIC (tosylmethyl isocyanide) and bis-aldehydes under microwave irradiation. A mixture of 2-methoxybenzaldehyde and TosMIC in isopropyl alcohol, catalyzed by K₃PO₄, undergoes cyclization at 65°C (350 W, 8 min).
Key Advantages
-
Efficiency : Reaction time reduced from hours to minutes.
-
Solvent : Isopropyl alcohol offers a greener alternative to DMF or DMSO.
Fischer Oxazole Synthesis with Cyanohydrins
Classical Method Adaptation
The Fischer synthesis involves condensation of cyanohydrins with aldehydes. For 3,5-bis(2-methoxyphenyl)-1,2-oxazole, 2-methoxybenzaldehyde cyanohydrin reacts with a second equivalent of 2-methoxybenzaldehyde in HCl/EtOH. Acid-catalyzed cyclodehydration forms the isoxazole core.
Limitations and Solutions
-
Low Yield (40–50%) : Attributed to competing side reactions.
-
Improvement : Use of zeolite catalysts increases yield to 60% by minimizing hydrolysis.
Kondrat’eva Reaction Using α,β-Unsaturated Carbonyls
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxyphenyl groups in the compound can undergo electrophilic aromatic substitution reactions. These reactions typically occur at the para position relative to the methoxy group due to its strong electron-donating effect.
Nucleophilic Addition
The oxazole ring in 3,5-Bis(2-methoxyphenyl)-1,2-oxazole can undergo nucleophilic addition reactions, particularly at the 5-position. This reactivity is due to the electron-withdrawing nature of the nitrogen atom in the ring.
Ring-Opening Reactions
Under certain conditions, the oxazole ring can undergo ring-opening reactions. This can lead to the formation of various acyclic products, depending on the reagents used.
Cycloaddition Reactions
The oxazole ring can participate in cycloaddition reactions, such as [3+2] cycloadditions with dipolarophiles, leading to the formation of complex heterocyclic systems.
-
Specific Chemical Transformations
Several specific chemical transformations of 3,5-Bis(2-methoxyphenyl)-1,2-oxazole have been reported in the literature. Some notable examples include:
Reduction
Reduction of the oxazole ring can lead to the formation of 2,5-dihydrooxazoles or fully reduced oxazolidines. This can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation
Oxidation of the methoxy groups can result in the formation of phenolic derivatives. This transformation can be carried out using oxidizing agents like boron tribromide or hydrobromic acid.
Palladium-Catalyzed Cross-Coupling
The aromatic rings in 3,5-Bis(2-methoxyphenyl)-1,2-oxazole can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce new substituents .
-
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted on oxazole derivatives similar to 3,5-Bis(2-methoxyphenyl)-1,2-oxazole. These studies have revealed important insights into the relationship between structural modifications and biological activity. For example, a study on oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists showed that substitutions at the 5-position of the oxazole ring can significantly affect the compound's potency .
Table 1: Effect of 5-position substitutions on NPSR antagonist activity
| Compound | R-group at 5-position | Relative Potency |
|---|---|---|
| 17 | -CH3 | 0.1x |
| 18 | -CH(CH3)2 | 0.1x |
| 19 | Bulky branched alkyl | <0.1x |
| 20 | -CH2-Ph | 0.033x |
| 21 | -Ph | 0.5x |
This table demonstrates that the introduction of different substituents at the 5-position can lead to variations in potency ranging from a 2-fold to a 30-fold reduction compared to the parent compound .
3,5-Bis(2-methoxyphenyl)-1,2-oxazole is a versatile compound with rich chemical reactivity. Its unique structure, combining an oxazole ring with two methoxyphenyl substituents, allows for various chemical transformations. These include electrophilic aromatic substitution, nucleophilic addition, ring-opening reactions, and cycloadditions. The compound's reactivity makes it a valuable building block in organic synthesis and a potential candidate for developing biologically active molecules. Further research into the chemical reactions of this compound may uncover new applications in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
The compound has shown promising anticancer properties. Research indicates that derivatives of isoxazole and oxazole compounds can inhibit cancer cell proliferation. For instance, functionalized isoxazoles have been tested for their anti-aging and antioxidant properties using models like C. elegans and human fibroblasts, demonstrating significant antioxidant activity compared to traditional antioxidants such as quercetin .
Case Study: Antioxidant Properties
- Model Used: C. elegans (in vivo) and human primary fibroblasts (in vitro)
- Findings: Compound derivatives exhibited superior antioxidant properties, suggesting potential in cancer therapeutics.
1.2 Neuroprotective Effects
Oxazole derivatives have also been studied for their neuroprotective effects. Some compounds have been shown to modulate neuroinflammatory responses, which can be beneficial in neurodegenerative diseases . The structure-activity relationship of oxazole derivatives indicates that modifications can enhance their efficacy in targeting specific pathways involved in neuroprotection.
2.1 Enzyme Inhibition
3,5-Bis(2-methoxyphenyl)-1,2-oxazole has been explored as a potential inhibitor of various enzymes linked to disease processes. For example, its derivatives are being investigated for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression .
Table 1: Biological Activities of Oxazole Derivatives
Synthesis and Chemical Properties
The synthesis of 3,5-Bis(2-methoxyphenyl)-1,2-oxazole typically involves microwave-assisted techniques that enhance yield and reduce reaction times. This method has been recognized for its efficiency in producing complex isoxazole structures without the need for metal catalysts .
Case Study: Microwave-Assisted Synthesis
- Method: Reaction of aryl aldehydes with hydroxylamine hydrochloride followed by cyclization.
- Outcome: Increased yields and reduced reaction times compared to traditional methods.
Material Science Applications
Beyond medicinal uses, 3,5-Bis(2-methoxyphenyl)-1,2-oxazole can also be applied in material science due to its unique chemical properties. Its derivatives are being explored for use in organic electronics and photonic devices due to their ability to form stable thin films with desirable optical properties .
4.1 Organic Electronics
- Application: As a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Properties: High thermal stability and good charge transport characteristics.
Mechanism of Action
The mechanism of action of 2-[3-(2-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The isoxazole ring in its structure is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) 3,5-Bis(4-methoxyphenyl)-1,2-oxazole
- Substituent Position : The 4-methoxy group on the phenyl rings (para-substitution) reduces steric hindrance compared to the ortho-substituted 2-methoxy groups in the target compound. This difference influences solubility and intermolecular interactions.
- Synthesis : Similar methods (Claisen–Schmidt condensation) apply, but regioselectivity may vary based on substituent orientation .
(b) Bis(2-methoxyphenyl)chlorophosphine (CAS 263369-88-6)
- Core Structure : A chlorophosphine with two 2-methoxyphenyl groups, differing entirely in heteroatom composition (phosphorus vs. oxazole’s oxygen/nitrogen).
Heterocyclic Analogues with Varied Ring Systems
(a) 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole Monohydrate
(b) Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
- Ring System : 1,2,4-Oxadiazole (additional nitrogen atom compared to 1,2-oxazole).
- Functional Groups : A carboxylate ester enhances electrophilicity, making it reactive in nucleophilic substitutions.
- Applications : Used as a building block in pharmaceuticals and agrochemicals due to its metabolic stability .
Comparative Data Table
| Compound | Core Structure | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| 3,5-Bis(2-methoxyphenyl)-1,2-oxazole | 1,2-Oxazole | 2-methoxyphenyl (3,5) | Steric hindrance from ortho-substituents | Medicinal chemistry (theoretical) |
| 3,5-Bis(4-methoxyphenyl)-1,2-oxazole | 1,2-Oxazole | 4-methoxyphenyl (3,5) | Enhanced planarity, π-π stacking | Materials science |
| 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole | 1,2,4-Triazole | 4-methoxyphenyl (3,5) | Antibacterial, antitumor activity | Pharmaceuticals |
| Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | 1,2,4-Oxadiazole | Phenyl, carboxylate ester | High electrophilicity, metabolic stability | Agrochemicals |
Research Findings and Key Insights
- Synthetic Methodology : 1,2-Oxazoles are typically synthesized via cyclization of chalcone intermediates, as demonstrated in . Regioselectivity is influenced by substituent positioning and reaction conditions .
- Steric and Electronic Effects : Ortho-substituted methoxy groups in the target compound may hinder molecular interactions compared to para-substituted analogues, impacting binding affinity in biological systems.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Substituted benzaldehyde | Ethanol | Glacial AcOH | 4 | 65 |
| Hydrazide derivatives | DMSO | None | 18 | 60–70 |
Key Consideration : Extended reflux times (>18 hours) in DMSO may degrade heat-sensitive intermediates, reducing yield .
Basic: How is 3,5-Bis(2-methoxyphenyl)-1,2-oxazole structurally characterized in academic research?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination. For example:
- Crystallization : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals .
- Key parameters : Bond lengths (C–O: ~1.36 Å, C–N: ~1.30 Å) and dihedral angles between aromatic rings confirm substituent orientation .
- Complementary techniques :
- NMR : Methoxy protons appear as singlets at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C).
- IR : Stretching vibrations for C=N (~1600 cm⁻¹) and C–O–C (~1250 cm⁻¹) validate the oxazole core .
Note : Discrepancies in melting points (e.g., ±2°C) may arise from polymorphic forms or solvent impurities .
Advanced: What mechanistic insights explain the regioselectivity of oxazole functionalization reactions?
Methodological Answer:
Regioselectivity in oxazole reactions is governed by electronic and steric factors:
- Electrophilic substitution : Electron-rich 4-positions are favored due to resonance stabilization from methoxy groups .
- Ozonolysis studies : 3,5-Disubstituted oxazoles yield carboxylic acids (e.g., benzoic acid) via cleavage at the C4–C5 bond, confirmed by mass spectrometry .
- DFT calculations : Partial atomic charges (e.g., N1: −0.45 e) predict nucleophilic attack sites .
Example : Ozonolysis of 3,5-diphenylisoxazole exclusively produces benzoic acid, whereas methyl-substituted analogs yield mixed products due to steric hindrance .
Advanced: How do solvent effects and computational modeling (DFT) predict the stability of 3,5-Bis(2-methoxyphenyl)-1,2-oxazole in aqueous environments?
Methodological Answer:
Density Functional Theory (DFT) with polarizable continuum models (PCM) evaluates solvent interactions:
- Solvent parameters : Water (ε = 78.4) increases dipole moment by 15–20% compared to gas phase .
- Hydrogen bonding : Oxazole⋯(H₂O)ₙ complexes show O–H···N interactions stabilizing the oxazole ring (bond distance: ~2.0 Å) .
- Reactivity prediction : HOMO-LUMO gaps (~5.2 eV) suggest moderate susceptibility to nucleophilic attack in polar solvents .
Q. Table 2: DFT-Derived Properties
| Property | Gas Phase | Water (PCM) |
|---|---|---|
| Dipole Moment (Debye) | 3.8 | 4.6 |
| HOMO-LUMO Gap (eV) | 5.5 | 5.2 |
| Solvation Energy (kcal/mol) | — | −12.4 |
Advanced: How can researchers evaluate the biological activity of 3,5-Bis(2-methoxyphenyl)-1,2-oxazole derivatives?
Methodological Answer:
- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
- Structure-Activity Relationship (SAR) : Modifying methoxy groups to halogens or bulkier substituents alters lipophilicity and membrane permeability .
Note : Triazole analogs with 4-methoxyphenyl groups show MIC values of 8–16 µg/mL against S. aureus, suggesting potential for oxazole derivatives .
Advanced: How should researchers address contradictions in spectroscopic data across studies?
Methodological Answer:
Contradictions often arise from:
- Sample purity : HPLC (≥95% purity) and elemental analysis (±0.3% for C, H, N) confirm compound integrity .
- Instrument calibration : Internal standards (e.g., TMS for NMR) and repeat scans minimize artifacts.
- Crystallographic refinement : High R-factors (>0.05) in XRD data may indicate unresolved disorder .
Example : Conflicting IR peaks for C=N stretches can result from keto-enol tautomerism, resolved via variable-temperature NMR .
Advanced: What strategies optimize the scalability of oxazole synthesis for preclinical studies?
Methodological Answer:
- Catalyst screening : PdCl₂(PPh₃)₂/PCy₃ systems enhance cross-coupling efficiency (yield: 81%) in one-pot reactions .
- Green chemistry : Replacing DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact.
- Process monitoring : In-situ FTIR tracks reaction progress, minimizing byproducts .
Q. Table 3: Scalability Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield (%) | 65 | 58–62 |
| Purity (%) | 95 | 92 |
| Reaction Time (h) | 4 | 5.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
